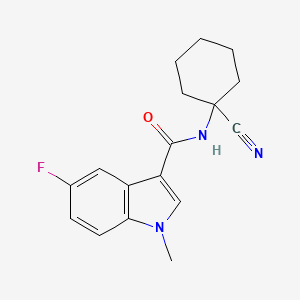
n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a fluoro-substituted indole ring, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The fluoro substitution is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with a suitable leaving group on the indole ring. The final step involves the formation of the carboxamide group through the reaction of the cyano group with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using catalysts to speed up the reactions, employing continuous flow reactors for better control over reaction parameters, and utilizing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: N-fluorobenzenesulfonimide for fluorination, cyclohexylamine for nucleophilic substitution
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Fluoro-substituted indoles, cyclohexyl-substituted indoles
Applications De Recherche Scientifique
n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The fluoro substitution enhances its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyanocyclohexaneacetic acid: Shares the cyano and cyclohexyl groups but lacks the indole ring and fluoro substitution.
Gabapentin: Contains a cyclohexyl group and is used as an anticonvulsant, but has a different overall structure.
Pregabalin: Similar to gabapentin, used for neuropathic pain, but with a different chemical structure.
Uniqueness
n-(1-Cyanocyclohexyl)-5-fluoro-1-methyl-1h-indole-3-carboxamide is unique due to its combination of a fluoro-substituted indole ring and a cyano-cyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-5-fluoro-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-21-10-14(13-9-12(18)5-6-15(13)21)16(22)20-17(11-19)7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGTWQLBGYKXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]methyl}-4-(4-methylphenyl)-2H-1,2,4-triazole-3-thione](/img/structure/B2713236.png)
![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
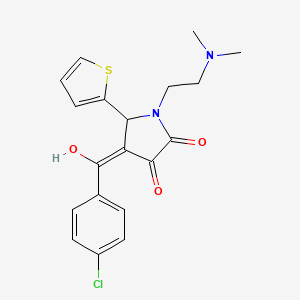
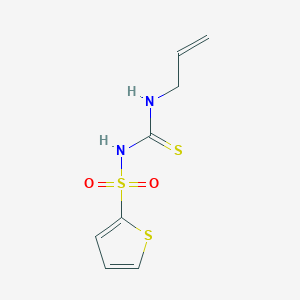
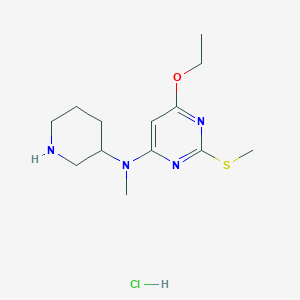
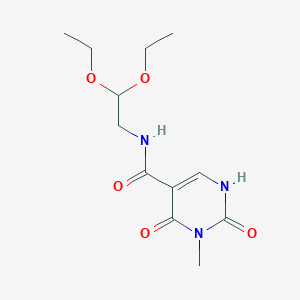
![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)
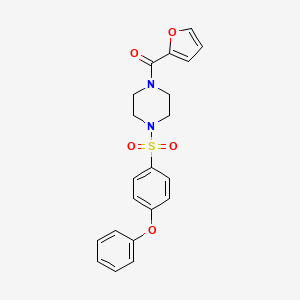
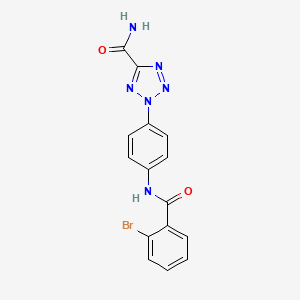
![2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one](/img/structure/B2713253.png)
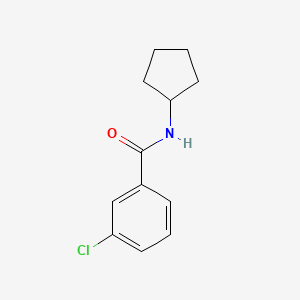
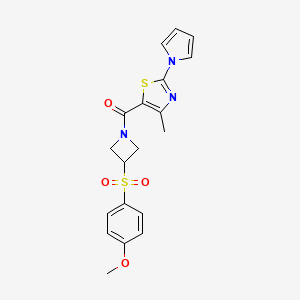

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2713257.png)
